1-(2,6-Dimethylphenyl)ethanol

Description

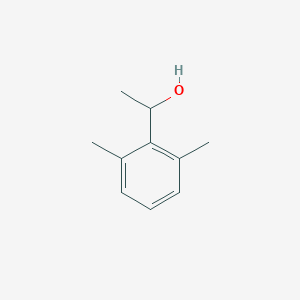

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6,9,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLGMBBJIHKTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941183 | |

| Record name | 1-(2,6-Dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19447-06-4 | |

| Record name | α,2,6-Trimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19447-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dimethylphenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019447064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6-Dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,2,6-trimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6-DIMETHYLPHENYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBT54Z6XPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,6-dimethylphenyl)ethanol via Ketone Reduction

Abstract: This guide provides a comprehensive, technically detailed procedure for the synthesis of 1-(2,6-dimethylphenyl)ethanol, a valuable chiral building block and synthetic intermediate. The selected method is the reduction of the prochiral ketone, 2',6'-dimethylacetophenone, using sodium borohydride. This approach is chosen for its high efficiency, operational simplicity, and the mild reaction conditions required. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation. We will cover the reaction mechanism, a detailed step-by-step protocol, characterization methods, and critical safety considerations.

Introduction and Strategic Approach

This compound is a secondary alcohol whose structural motif is of interest in medicinal chemistry and materials science.[1] The presence of a chiral center and a sterically hindered aromatic ring makes it a useful precursor for more complex molecular architectures. The synthesis of such secondary alcohols can be approached in several ways, most commonly via the addition of an organometallic reagent to an aldehyde or the reduction of a ketone.[2][3]

For this guide, we will focus on the reduction of 2',6'-dimethylacetophenone. This strategic choice is predicated on several factors:

-

Substrate Availability: The starting ketone, 2',6'-dimethylacetophenone, is a readily available commercial compound.[4][5]

-

Reaction Efficiency: The reduction of ketones with simple hydrides like sodium borohydride (NaBH₄) is typically a high-yielding and clean reaction.

-

Operational Simplicity: Unlike Grignard reactions, which demand strictly anhydrous conditions to prevent quenching of the highly basic organometallic reagent, sodium borohydride reductions can be conveniently performed in protic solvents like methanol or ethanol.[6]

-

Chemoselectivity: Sodium borohydride is a mild reducing agent, highly selective for aldehydes and ketones, and will not reduce other functional groups like esters or carboxylic acids that might be present in more complex substrates.

The overarching goal is to provide a protocol that is not only effective but also self-validating through clear checkpoints and characterization standards.

Reaction Scheme and Mechanism

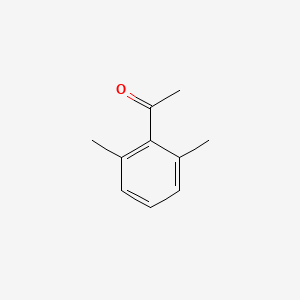

The synthesis proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 2',6'-dimethylacetophenone.

Overall Reaction:

Figure 1. Reduction of 2',6'-dimethylacetophenone to this compound.

Mechanism: The reaction mechanism involves the transfer of a hydride from the borohydride complex to the carbonyl carbon. The solvent (methanol) then protonates the resulting alkoxide intermediate to yield the final alcohol product. This process can repeat until all four hydride equivalents from the BH₄⁻ ion have been consumed. The steric hindrance from the two ortho-methyl groups on the acetophenone does not significantly impede the approach of the small hydride nucleophile.[2]

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Reagents

| Compound | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 2',6'-Dimethylacetophenone | C₁₀H₁₂O | 148.20 | 10.0 | 1.48 g | Starting Material |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 5.0 | 0.19 g | Reducing Agent |

| Methanol (MeOH) | CH₃OH | 32.04 | - | 25 mL | Solvent |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | 50 mL | Extraction Solvent |

| Hydrochloric Acid (1 M) | HCl | 36.46 | - | ~15 mL | Quenching/Work-up |

| Saturated NaCl Solution (Brine) | NaCl(aq) | - | - | 20 mL | Washing Agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2 g | Drying Agent |

3.2. Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2',6'-dimethylacetophenone (1.48 g, 10.0 mmol).

-

Dissolution: Add methanol (25 mL) to the flask and stir the mixture at room temperature until the ketone is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.19 g, 5.0 mmol) to the cooled solution in small portions over 5-10 minutes. Causality Note: Portion-wise addition prevents a rapid, uncontrolled exotherm and excessive hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product alcohol will have a lower Rf value than the starting ketone.

-

Quenching: After 1 hour, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl (~15 mL) dropwise to quench the excess sodium borohydride and neutralize the sodium methoxide byproduct. Vigorous gas evolution (H₂) will be observed. Continue adding acid until the gas evolution ceases and the solution is slightly acidic (pH ~5-6).

-

Solvent Removal: Remove the bulk of the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Washing: Combine the organic extracts and wash them with saturated NaCl solution (brine, 20 mL) to remove residual water and methanol.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (~2 g). Swirl the flask for a few minutes, then filter the solution through a cotton plug or fluted filter paper into a pre-weighed round-bottom flask.

-

Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though the reaction is often clean enough to yield a product of high purity after work-up.

Workflow Visualization

The following diagram outlines the complete experimental procedure from initial setup to final characterization.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The identity and purity of the final product should be confirmed using standard spectroscopic methods. Expected data are as follows:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.10-7.00 (m, 3H, Ar-H), 5.15 (q, 1H, CH-OH), 2.40 (s, 6H, Ar-CH₃), 1.85 (d, 1H, OH), 1.50 (d, 3H, CH-CH₃). Note that the chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and solvent.[7][8]

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~140.0 (Ar-C), 135.5 (Ar-C), 128.5 (Ar-CH), 126.0 (Ar-CH), 70.0 (CH-OH), 25.0 (CH-CH₃), 20.0 (Ar-CH₃).

-

IR (neat, cm⁻¹): ~3350 (broad, O-H stretch), ~3020 (sp² C-H stretch), ~2970 (sp³ C-H stretch), ~1470 (C=C aromatic stretch), ~1050 (C-O stretch).

Safety and Handling

-

2',6'-Dimethylacetophenone: May cause skin and eye irritation.[5]

-

Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Toxic if swallowed.

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

-

Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and nitrile gloves must be worn at all times. All operations must be conducted within a certified chemical fume hood.

Conclusion

The reduction of 2',6'-dimethylacetophenone with sodium borohydride is a robust and reliable method for the synthesis of this compound. The procedure outlined in this guide is designed to be straightforward and high-yielding, providing a solid foundation for researchers requiring this compound. By understanding the rationale behind each step—from controlling the reaction temperature to the specific roles of work-up reagents—scientists can confidently execute this synthesis and adapt it as needed for their specific research applications, including further studies into its asymmetric synthesis.[9][10]

References

-

General experimental techniques 2 Synthesis and characterization 3 Crystallographic details 5 IR spectra 7. Accessed January 14, 2026. [Link]

-

Organic Chemistry Portal. Grignard Reaction. Accessed January 14, 2026. [Link]

-

Clark, J. reaction of aldehydes and ketones with grignard reagents. Chemguide. Accessed January 14, 2026. [Link]

-

Chemistry LibreTexts. Reactions with Grignard Reagents. Accessed January 14, 2026. [Link]

-

The Organic Chemistry Tutor. Grignard Reagent Reaction Mechanism. YouTube, May 4, 2018. Accessed January 14, 2026. [Link]

-

Wipf, P., & Ribe, S. Catalytic Asymmetric Generation of (Z)-Disubstituted Allylic Alcohols. National Institutes of Health, December 26, 2008. Accessed January 14, 2026. [Link]

-

Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. Accessed January 14, 2026. [Link]

-

Asako, S., & Takai, K. Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, May 9, 2024. Accessed January 14, 2026. [Link]

-

Kumar, A., et al. Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry. Accessed January 14, 2026. [Link]

-

Catalytic Asymmetric Synthesis, Second Edition. Request PDF on ResearchGate. Accessed January 14, 2026. [Link]

-

Trost, B. M. Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences, April 1, 2003. Accessed January 14, 2026. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16506, 2',6'-Dimethylacetophenone. Accessed January 14, 2026. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. biosynth.com [biosynth.com]

- 5. 2',6'-Dimethylacetophenone | C10H12O | CID 16506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. 1-(4-Methylphenyl)ethanol(536-50-5) 1H NMR [m.chemicalbook.com]

- 9. Catalytic Asymmetric Generation of (Z)-Disubstituted Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectral Analysis of 1-(2,6-dimethylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Analytical Clarity

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and existing chemical entities is paramount. Spectroscopic analysis forms the bedrock of this characterization, providing an empirical fingerprint of a molecule's architecture. This guide is dedicated to a comprehensive examination of the spectral data for 1-(2,6-dimethylphenyl)ethanol, a substituted aromatic alcohol of interest in synthetic chemistry. As a Senior Application Scientist, the objective of this document is to not only present the spectral data but to also provide a didactic exploration of the underlying principles and experimental considerations that enable robust and reliable characterization. Our narrative will be guided by the principles of scientific integrity, ensuring that every piece of data and every protocol is presented with the clarity and causality expected in a professional laboratory setting.

Molecular Structure and Its Spectroscopic Implications

The unique structural features of this compound, particularly the steric hindrance imposed by the two ortho-methyl groups, are expected to significantly influence its spectral properties. Understanding these influences is key to accurate data interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

Due to the absence of publicly available experimental data for this compound, the following table presents predicted chemical shifts and multiplicities based on established principles and data from structurally similar compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OH | 1.5 - 2.5 | singlet (broad) | 1H |

| -CH(OH)- | 5.0 - 5.3 | quartet | 1H |

| Ar-H (meta) | ~7.1 | triplet | 1H |

| Ar-H (para) | ~7.0 | triplet | 2H |

| Ar-CH₃ | 2.3 - 2.5 | singlet | 6H |

| -CH₃ | 1.4 - 1.6 | doublet | 3H |

Interpretation and Causality:

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and dependent on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet because of rapid chemical exchange.

-

Methine Proton (-CH(OH)-): This proton is deshielded by the adjacent electronegative oxygen atom, resulting in a downfield shift. It is expected to be a quartet due to coupling with the three protons of the adjacent methyl group.

-

Aromatic Protons (Ar-H): The aromatic region will show signals characteristic of a 1,2,3-trisubstituted benzene ring. The two meta protons will be equivalent, as will the para proton.

-

Aromatic Methyl Protons (Ar-CH₃): The six protons of the two equivalent methyl groups on the aromatic ring will appear as a sharp singlet.

-

Ethanol Methyl Protons (-CH₃): These protons are coupled to the methine proton, resulting in a doublet.

¹³C NMR Spectral Data

Similar to the proton NMR data, the following carbon-13 NMR data is predicted.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (ipso, attached to -CH(OH)CH₃) | 140 - 142 |

| C-2, C-6 (ipso, attached to -CH₃) | 135 - 137 |

| C-3, C-5 (meta) | 128 - 130 |

| C-4 (para) | 126 - 128 |

| -CH(OH)- | 70 - 73 |

| Ar-CH₃ | 19 - 21 |

| -CH₃ | 23 - 25 |

Interpretation and Causality:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The ipso-carbons (C-1, C-2, and C-6) will be the most downfield.

-

Carbinol Carbon (-CH(OH)-): The carbon attached to the hydroxyl group is significantly deshielded and appears in the typical range for secondary alcohols.[1][2]

-

Methyl Carbons: The aromatic and aliphatic methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3][4][5]

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is a time-intensive experiment due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1600, 1475 | Medium-Weak |

| C-O stretch (secondary alcohol) | 1050 - 1150 | Strong |

Interpretation and Causality:

-

O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the broad O-H stretching band, a result of intermolecular hydrogen bonding.[6][7][8][9][10]

-

C-H Stretches: The spectrum will show distinct C-H stretching absorptions for the aromatic and aliphatic protons.

-

C=C Aromatic Stretches: The presence of the benzene ring is confirmed by characteristic absorptions in the 1475-1600 cm⁻¹ region.

-

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the secondary alcohol is expected.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum by co-adding multiple scans to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

| m/z | Proposed Fragment |

| 150 | [M]⁺ (Molecular Ion) |

| 135 | [M - CH₃]⁺ |

| 132 | [M - H₂O]⁺ |

| 117 | [M - CH₃ - H₂O]⁺ |

| 107 | [C₇H₇O]⁺ (Benzylic cleavage) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Causality:

-

Molecular Ion ([M]⁺): The peak corresponding to the molecular weight of the compound (150 g/mol ) should be observable, though it may be weak for alcohols.

-

Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.[11] Loss of a methyl radical would result in a fragment at m/z 135.

-

Dehydration: Alcohols readily lose a molecule of water (18 Da) under electron ionization, leading to a peak at m/z 132.[11]

-

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the adjacent carbon of the ethyl group can lead to the formation of a stable benzylic cation.

Caption: Key fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[12]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectral analysis of this compound, encompassing NMR, IR, and MS techniques, provides a detailed and unambiguous structural characterization. The interplay of the hydroxyl group and the sterically hindered dimethyl-substituted phenyl ring gives rise to a unique and interpretable set of spectral data. This guide has aimed to not only present this data but also to provide the procedural and theoretical framework necessary for its confident acquisition and interpretation in a research and development setting. The protocols and interpretations detailed herein are designed to be self-validating, promoting a rigorous and scientifically sound approach to chemical analysis.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts.

- AIST: Spectral Database for Organic Compounds, SDBS. (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan.

- Fragmentation patterns in the mass spectra of organic compounds. (n.d.). In Chemguide.

- Mass spectrum of ethanol. (n.d.). In Doc Brown's Chemistry.

- Table of Characteristic IR Absorptions. (n.d.).

- Interpret

- Infrared Spectroscopy Absorption Table. (2025, September 11). In Chemistry LibreTexts.

- IR Absorption Table. (n.d.).

- AIST: Spectral Database for Organic Compounds, SDBS. (n.d.).

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.

- 1-(2,4-Dimethylphenyl)ethanol. (n.d.). In NIST WebBook.

- 1-(2,5-DIMETHYLPHENYL)ETHANOL. (n.d.). In gsrs.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- Fragmentation and Interpret

- Interpreting C-13 NMR spectra. (n.d.). In Chemguide.

- 1-(3,5-dimethylphenyl)ethanol. (n.d.). In NIST WebBook.

- 29.6 Infrared (IR) Spectroscopy. (n.d.). In eCampusOntario Pressbooks.

- Interpreting C-13 NMR Spectra. (2023, January 29). In Chemistry LibreTexts.

- A guide to 13C NMR chemical shift values. (2015). In Compound Interest.

- 1-(2,4-Dimethylphenyl)ethanol. (n.d.). In NIST WebBook.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- 2-(2,6-Dimethylphenyl)ethanol. (n.d.). In Benchchem.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- 13C-NMR Shift Assignments for the Compounds 1, 2, and 3. (n.d.).

- Spectroscopic Synthesis and Fluorescence Analysis of 1-(2-Hydroxyphenyl) ethanone Schiff Bases and Their Metal Complexes. (2022). YMER, 21(8).

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2025, August 10).

- 1-(2,3-Dimethylphenyl)ethanol. (n.d.). In Benchchem.

- Buldurun, K., et al. (2020). Synthesis, spectroscopic properties, crystal structures, antioxidant activities and enzyme inhibition determination of Co(II) and Fe(II) complexes of Schiff base.

- Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. (n.d.). In NIH.

- 2,6-DIMETHYLBENZYL ALCOHOL. (n.d.). In gsrs.

- Synthesis, crystal structure and Hirshfeld surface analysis of 5-[2-(dicyanomethylidene)

- Crystal structure, Hirshfeld surface analysis and DFT studies of 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one. (2019, November).

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uni-saarland.de [uni-saarland.de]

A Technical Guide to the Chiral Synthesis of 1-(2,6-Dimethylphenyl)ethanol

Abstract

This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining enantiomerically pure 1-(2,6-dimethylphenyl)ethanol. As a critical chiral building block in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals, the efficient and selective synthesis of its single enantiomers is of paramount importance. This document explores three primary methodologies: asymmetric reduction of the prochiral ketone 2',6'-dimethylacetophenone, enantioselective addition of a methyl group to 2,6-dimethylbenzaldehyde, and enzymatic kinetic resolution of the racemic alcohol. Each section delves into the mechanistic underpinnings of the transformations, provides detailed, field-tested experimental protocols, and presents comparative data to guide researchers and drug development professionals in selecting the optimal synthetic route for their specific needs.

Introduction: The Significance of Chiral this compound

Chirality is a fundamental principle in drug design and development, as the enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.[1] The human body, being a chiral environment, interacts differently with each enantiomer, making the production of single-enantiomer drugs a critical aspect of modern medicine.[1] this compound is a key chiral intermediate used in the synthesis of a variety of biologically active compounds. The steric hindrance provided by the two methyl groups ortho to the hydroxyl-bearing benzylic carbon makes this molecule a valuable synthon for creating sterically demanding chiral environments in larger molecules.

The challenge in synthesizing enantiomerically pure this compound lies in controlling the stereochemistry at the newly formed chiral center. This guide will explore the most effective and widely employed strategies to achieve this, providing both theoretical understanding and practical guidance.

Strategic Approaches to Asymmetric Synthesis

The synthesis of chiral molecules can be broadly categorized into three main approaches: asymmetric synthesis from a prochiral precursor, the use of a chiral pool (starting from a naturally occurring chiral molecule), and the resolution of a racemic mixture.[2] This guide will focus on the first and third strategies as they are most pertinent to the synthesis of this compound.

Asymmetric Reduction of 2',6'-Dimethylacetophenone

The most direct and atom-economical approach to chiral this compound is the asymmetric reduction of the corresponding prochiral ketone, 2',6'-dimethylacetophenone. This can be achieved through both biocatalytic and chemocatalytic methods.

2.1.1. Biocatalytic Asymmetric Reduction

Biocatalysis, utilizing enzymes or whole-cell systems, offers a green and highly selective method for asymmetric reductions.[3] Alcohol dehydrogenases (ADHs) are particularly effective for the reduction of ketones to chiral alcohols, often with excellent enantioselectivity.[4]

Core Principle: The enzyme's chiral active site preferentially binds the substrate in a specific orientation, leading to the selective formation of one enantiomer of the alcohol. The reduction is typically coupled with the regeneration of a cofactor, such as NAD(P)H.[5]

Experimental Protocol: Asymmetric Reduction using Rhodotorula glutinis

This protocol is adapted from a study on the asymmetric reduction of substituted acetophenones using immobilized yeast cells.[6]

-

Cell Culture and Immobilization:

-

Cultivate Rhodotorula glutinis in a suitable growth medium.

-

Harvest the cells by centrifugation and wash with a buffer solution (e.g., phosphate buffer, pH 7.0).

-

Immobilize the cells in a matrix such as calcium alginate to enhance stability and reusability.

-

-

Bioreduction:

-

In a reaction vessel, suspend the immobilized Rhodotorula glutinis cells in a buffer solution.

-

Add 2',6'-dimethylacetophenone (substrate) and a co-substrate for cofactor regeneration (e.g., isopropanol).

-

Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, filter to remove the immobilized cells.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography on silica gel.

-

Data Summary:

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Yield | Reference |

| Immobilized Rhodotorula glutinis | Acetophenone | >99% (S)-enantiomer | 77% | [6] |

Note: Data for the specific substrate 2',6'-dimethylacetophenone may vary but this provides a strong starting point for optimization.

Workflow Diagram:

Sources

- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Special Issue: Asymmetric Synthesis 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of Selectivity: A Technical Guide to the Role of 1-(2,6-Dimethylphenyl)ethanol in Asymmetric Catalysis

Abstract

In the landscape of asymmetric catalysis, the design of chiral ligands that can effectively control the stereochemical outcome of a reaction is paramount. While the catalyst's metal center is the site of reaction, the chiral ligand environment dictates the facial selectivity. Sterically demanding ligands are particularly effective at creating a well-defined chiral pocket that restricts the possible modes of substrate approach. This technical guide delves into the pivotal role of 1-(2,6-dimethylphenyl)ethanol, not as a direct catalyst, but as a strategic and powerful chiral precursor for the synthesis of high-performance, sterically hindered phosphine ligands. We will explore the synthesis and resolution of this key building block, its transformation into a representative C₂-symmetric diphosphine ligand, and elucidate the mechanism by which the derived 2,6-dimethylphenyl (xylyl) moieties orchestrate near-perfect enantioselectivity in benchmark reactions such as rhodium-catalyzed asymmetric hydrogenation. This document is intended for researchers, chemists, and drug development professionals seeking to understand the fundamental principles of ligand design and its impact on catalytic mechanisms.

Introduction: The Strategic Importance of Steric Hindrance in Ligand Design

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule can determine its efficacy and safety. Asymmetric catalysis, utilizing a small amount of a chiral catalyst to generate large quantities of a single enantiomer, stands as the most elegant and efficient method to achieve this.[1]

The efficacy of a metal-based asymmetric catalyst is almost entirely dependent on the chiral ligand coordinated to it. These ligands, by forming a dissymmetric environment around the metal, are responsible for differentiating between the two prochiral faces of a substrate. One of the most successful strategies in ligand design involves the introduction of significant steric bulk. Bulky substituents can effectively build a "chiral wall" or "pocket" around the active site, leaving only a narrow path for the substrate to approach the metal, thereby forcing a specific orientation and leading to high enantioselectivity.[2]

The 2,6-dimethylphenyl group, often referred to as a xylyl group, is an exemplary sterically demanding moiety. Its two methyl groups in the ortho positions effectively shield the area around the coordinating atom (e.g., phosphorus), projecting a significant steric influence into the catalytic pocket. This compound emerges as a critical chiral building block because it provides this potent xylyl group in an enantiomerically pure form, ready to be incorporated into sophisticated ligand architectures. This guide will use the synthesis and application of a Xyl-PhanePhos analogue to illustrate the journey from a simple chiral alcohol to a highly effective catalyst system.

The Foundation: Synthesis and Resolution of (R)-1-(2,6-Dimethylphenyl)ethanol

The journey to a high-performance ligand begins with an enantiomerically pure precursor. While racemic this compound can be readily synthesized, its utility in asymmetric catalysis is unlocked only through chiral resolution.

Synthesis of Racemic this compound

The synthesis is typically achieved via a Grignard reaction, a robust and scalable method for C-C bond formation.

-

Reaction: 2,6-Dimethylbromobenzene is reacted with magnesium turnings in an anhydrous ether (like THF or diethyl ether) to form the Grignard reagent, 2,6-dimethylphenylmagnesium bromide. This organometallic species is then reacted with acetaldehyde in a nucleophilic addition reaction. A subsequent aqueous acidic workup protonates the resulting alkoxide to yield the racemic alcohol.

Chiral Resolution via Diastereomeric Salt Formation

The most common and industrially viable method for separating enantiomers of a chiral alcohol is through the formation of diastereomeric derivatives, which can then be separated by conventional techniques like crystallization.[3]

-

Principle: The racemic alcohol is reacted with an enantiomerically pure chiral resolving agent, typically a chiral carboxylic acid or its derivative, to form a mixture of two diastereomeric esters. These diastereomers possess different physical properties, most importantly, different solubilities. This allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor. Subsequent hydrolysis of the separated ester regenerates the enantiomerically pure alcohol.

Protocol 2.2.1: Resolution of (±)-1-(2,6-Dimethylphenyl)ethanol

This protocol describes a representative procedure for obtaining the (R)-enantiomer.

-

Esterification: In a round-bottom flask, dissolve racemic this compound (1.0 eq.) and a chiral resolving agent such as (R)-O-acetylmandelic acid (1.05 eq.) in an appropriate solvent (e.g., toluene). Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Diastereomer Formation: Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the esterification to completion.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. The less soluble diastereomeric ester, (R)-1-(2,6-dimethylphenyl)ethyl (R)-O-acetylmandelate, will preferentially precipitate.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric purity of the diastereomer can be checked at this stage by chiral HPLC. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.

-

Hydrolysis: Suspend the purified diastereomeric ester in a mixture of methanol and aqueous sodium hydroxide solution. Stir at room temperature until the ester is fully hydrolyzed.

-

Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield enantiomerically pure (R)-1-(2,6-dimethylphenyl)ethanol. The chiral resolving agent can be recovered from the aqueous layer by acidification and extraction.

Ligand Synthesis: From Chiral Alcohol to a Xylyl-Diphosphine Ligand

The enantiopure alcohol is now ready to be converted into a ligand. The following section outlines a plausible synthetic route to a C₂-symmetric diphosphine ligand where the xylyl groups, originating from our chiral alcohol, are attached to the phosphorus atoms. This ligand is a simplified analogue of well-known ligands like Xyl-PhanePhos.

Synthetic Workflow

The transformation involves converting the alcohol into a suitable electrophile, followed by nucleophilic substitution with a phosphine source, and finally, coupling to form the bidentate ligand.

Caption: Synthetic workflow for a C₂-Symmetric Xylyl-Diphosphine Ligand.

Experimental Protocol: Synthesis of a Xylyl-Diphosphine Ligand

-

Step 1: Synthesis of (S)-1-(2,6-dimethylphenyl)ethyl chloride. To a cooled (0 °C) solution of (R)-1-(2,6-dimethylphenyl)ethanol (1.0 eq.) in anhydrous dichloromethane, add pyridine (1.2 eq.). Slowly add thionyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with dichloromethane. The combined organic layers are washed with dilute HCl, saturated NaHCO₃, and brine, then dried and concentrated to yield the chloride, which is used without further purification. The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of the stereocenter.

-

Step 2: Synthesis of the Secondary Phosphine. In a flame-dried Schlenk flask under argon, dissolve phenylphosphine (PhPH₂) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.0 eq.) dropwise to form lithium phenylphosphide. In a separate flask, dissolve the chloride from Step 1 in THF. Transfer the phosphide solution to the chloride solution via cannula and allow the reaction to proceed for 4 hours at -78 °C before warming to room temperature. After an aqueous workup, the resulting secondary phosphine is purified by column chromatography.

-

Step 3: Dimerization to the Diphosphine Ligand. Dissolve the secondary phosphine from Step 2 in anhydrous THF under argon and cool to -78 °C. Add n-butyllithium (1.0 eq.) to deprotonate the phosphine. To this solution, add 1,2-dibromoethane (0.5 eq.) and allow the mixture to slowly warm to room temperature and stir overnight. After quenching with water and extraction, the final C₂-symmetric diphosphine ligand is purified by crystallization or chromatography.

Mechanism of Action: The Xylyl Group as a Stereodirecting Element

With the chiral ligand in hand, we can now examine its performance and the mechanism by which it induces asymmetry. The Rh-catalyzed asymmetric hydrogenation of enamides, such as methyl-(Z)-α-acetamidocinnamate (MAC), is a classic benchmark reaction.[4]

The Catalytic Cycle

The generally accepted mechanism for Rh(I)-diphosphine catalyzed hydrogenation involves an "unsaturated pathway".[3][5]

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

-

Adduct Formation: The prochiral olefin substrate coordinates to the rhodium(I) precatalyst, which is complexed with the chiral diphosphine ligand (L*), displacing weakly bound solvent molecules. This forms a catalyst-substrate adduct. Due to the C₂-symmetry of the ligand, the substrate can coordinate to one of two equivalent faces.

-

Oxidative Addition: Molecular hydrogen adds to the rhodium center, oxidizing it from Rh(I) to Rh(III) and forming a dihydride species. This step is typically the rate-determining and enantioselective step. The substrate's coordination geometry in this transition state determines the final product configuration.

-

Migratory Insertion: One of the hydride ligands migrates to the coordinated olefin, forming a rhodium-alkyl intermediate and creating the new stereocenter.

-

Reductive Elimination: The second hydride ligand combines with the alkyl group, reductively eliminating the hydrogenated product and regenerating the Rh(I) catalyst, which can then begin a new cycle.

The Role of the Xylyl Groups in Stereoselection

The enantioselectivity of the reaction is determined by the energy difference between the two diastereomeric transition states during the oxidative addition of H₂. The bulky P-xylyl groups are the primary architects of this energy difference.

-

Quadrant Diagram Model: The C₂-symmetric ligand creates four distinct spatial quadrants around the metal center. The bulky xylyl groups occupy two of these quadrants, creating "filled" or "blocked" regions. The other two quadrants are comparatively "open".

-

Steric Repulsion: The prochiral substrate, MAC, has a phenyl group and a smaller ester group. To minimize steric repulsion, the substrate will preferentially bind to the rhodium center in an orientation where its larger phenyl group points towards the "open" quadrants, away from the bulky xylyl groups of the ligand.

-

Facial Selectivity: This preferred binding orientation exposes one specific face of the olefin (either the Re or Si face) to the incoming hydrogen. The alternative binding mode, where the phenyl group would clash with a xylyl group, corresponds to a much higher energy transition state and is therefore disfavored. This large energy difference leads to the exclusive formation of one enantiomer of the product. The cooperative effect of the xylyl groups is crucial for achieving the high levels of stereocontrol observed.[2]

Performance Data and Experimental Protocol

Ligands incorporating P-xylyl groups consistently demonstrate exceptional performance in asymmetric hydrogenation.

Representative Performance Data

The following table summarizes typical results for the Rh-catalyzed asymmetric hydrogenation of methyl-(Z)-α-acetamidocinnamate (MAC) using a Xylyl-diphosphine ligand, adapted from literature data for analogous systems.[6]

| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Conversion (%) | ee (%) | Configuration |

| 1 | MAC | 0.1 | 1 | >99 | >99 | (R) |

| 2 | MAC | 0.01 | 1 | >99 | >99 | (R) |

Experimental Protocol: Asymmetric Hydrogenation of MAC

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the chiral Xylyl-diphosphine ligand (0.0011 mmol) and [Rh(COD)₂]BF₄ (0.0010 mmol). Anhydrous, degassed dichloromethane (5 mL) is added, and the solution is stirred for 20 minutes to form the precatalyst solution.

-

Reaction Setup: In a separate hydrogenation vessel, dissolve methyl-(Z)-α-acetamidocinnamate (MAC) (1.0 mmol) in degassed methanol (10 mL).

-

Hydrogenation: Transfer the catalyst solution to the hydrogenation vessel via syringe. Seal the vessel, purge with hydrogen gas three times, and then pressurize to 1 atm of H₂.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for the designated time (e.g., 6 hours). The reaction progress can be monitored by TLC or ¹H NMR.

-

Workup and Analysis: Upon completion, vent the hydrogen pressure carefully. Remove the solvent under reduced pressure. The residue is then passed through a short plug of silica gel to remove the catalyst. The enantiomeric excess (ee) of the product, methyl (R)-2-acetamido-3-phenylpropanoate, is determined by chiral HPLC analysis.

Conclusion

This compound is a quintessential example of a strategic chiral precursor in asymmetric catalysis. While devoid of catalytic activity itself, its enantiopure forms provide access to the sterically powerful 2,6-dimethylphenyl (xylyl) moiety. When incorporated into ligand scaffolds, particularly C₂-symmetric diphosphines, these xylyl groups act as highly effective stereodirecting elements. They create a rigid and well-defined chiral environment around the metal center, leading to exceptional levels of enantioselectivity through steric repulsion. The journey from this simple chiral alcohol to a sophisticated ligand that orchestrates complex catalytic transformations underscores a fundamental principle of modern catalyst design: the rational use of steric effects is a powerful tool for achieving precise control over chemical reactivity and stereochemistry.

References

- Halpern, J. (1982). Asymmetric Catalytic Hydrogenation: Mechanism and Stereoselectivity. Science, 217(4558), 401-407. [URL: https://www.science.org/doi/10.1126/science.217.4558.401]

- Gridnev, I. D., & Imamoto, T. (2004). On the Mechanism of Stereoselection in Rh-Catalyzed Asymmetric Hydrogenation: A General Approach for Predicting the Sense of Enantioselectivity. Accounts of Chemical Research, 37(9), 633-644. [URL: https://pubs.acs.org/doi/10.1021/ar030156q]

- Fan, Q. H., Li, Y. M., & Chan, A. S. (2004). Novel chiral dendritic diphosphine ligands for Rh(I)-catalyzed asymmetric hydrogenation: remarkable structural effects on catalytic properties. Organic Letters, 6(9), 1361-1364. [URL: https://pubs.acs.org/doi/10.1021/ol036512a]

- Kolodiazhnyi, O. I. (2012). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 435-462. [URL: https://www.tandfonline.com/doi/abs/10.1080/10426507.2011.626421]

- Zhang, Z., Zhang, J., Delferro, M., & Chen, X. (2014). A supramolecularly tunable chiral diphosphine ligand: application to Rh and Ir-catalyzed enantioselective hydrogenation. Chemical Communications, 50(74), 10832-10835. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4149954/]

- Imamoto, T. (2016). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Modern Rhodium-Catalyzed Organic Reactions. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527697786]

- Imamoto, T. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 88(8), 419-435. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3535032/]

- Imamoto, T. (2017). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Synthesis. TCI Mail, 173. [URL: https://www.tcichemicals.com/US/en/support-download/tcimail/backnumber/173-g1.html]

- Shintani, R., Duan, W. L., Nagano, T., Okada, A., & Hayashi, T. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides. Angewandte Chemie International Edition, 44(29), 4611-4614. [URL: https://www.organic-chemistry.org/abstracts/lit2/628.shtm]

- Clarke, M. L., & Breeden, S. (2017). Enantioselective Hydroformylation. Organic Reactions, 107, 1-234. [URL: https://organicreactions.org/index.

- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(8), 520–542. [URL: https://www.researchgate.net/publication/355670868_Synthesis_and_applications_of_high-performance_P-chiral_phosphine_ligands]

- Gildner, P. G., & Glover, S. R. (2003). Asymmetric hydrogenation of aromatic olefins catalyzed by iridium complexes of proline derived phosphine–oxazoline ligands. Tetrahedron Letters, 44(47), 8567-8570. [URL: https://www.electronicsandbooks.com/eab1/manual/2/13/213217.pdf]

- Aillard, P., et al. (2014). PHANE-TetraPHOS, the First D2 Symmetric Chiral Tetraphosphane. Synthesis, Metal Complexation, and Application in Homogeneous Catalysis. Organometallics, 33(18), 4811-4818. [URL: https://pubs.acs.org/doi/10.1021/om500645c]

- Tang, W., & Zhang, X. (2010). Developing Chiral Ligands for Asymmetric Hydrogenation. Accounts of Chemical Research, 43(9), 1270-1281. [URL: https://www.researchgate.

- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [URL: https://pubs.rsc.org/en/content/articlelanding/2006/cs/b513396c]

- Wang, Z., & Buchwald, S. L. (2011). CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. Angewandte Chemie International Edition, 50(44), 10373-10376. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8357062/]

- Chen, J. H., et al. (2022). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society, 144(51), 23351-23364. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c09893]

- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [URL: https://onlinelibrary.wiley.com/doi/10.1002/1521-3773(20020617)41:12%3C1998::AID-ANIE1998%3E3.0.CO;2-8]

- Gonsalvi, L., & Peruzzini, M. (2010). The Role of Metals and Ligands in Organic Hydroformylation. In Catalysis by Metal Complexes (Vol. 37, pp. 1-45). Springer. [URL: https://www.researchgate.

- Chakrabortty, S., et al. (2022). Unveiling the Origins of Enantioconvergence in Cobalt-Catalyzed Asymmetric Hydrogenation of Minimally Functionalized Isomeric Olefins. Journal of the American Chemical Society, 144(48), 22029-22041. [URL: https://www.researchgate.net/figure/Reported-asymmetric-hydrogenation-of-olefins-and-limitations-a-Enantiodivergent_fig1_366129481]

- Clark, T. P., et al. (2011). Highly Enantioselective Hydroformylation of Aryl Alkenes with Diazaphospholane Ligands. Journal of the American Chemical Society, 133(11), 4142-4145. [URL: https://www.researchgate.net/publication/50231505_Highly_Enantioselective_Hydroformylation_of_Aryl_Alkenes_with_Diazaphospholane_Ligands]

- Cobley, C. J., et al. (2003). Asymmetric hydroformylation of allyl cyanide. Tetrahedron Letters, 44(22), 4205-4208. [URL: https://www.researchgate.

- Hoge, G. (2004). Implications of 3,3'-Disubstitution and the 3,5-Dialkyl Meta Effect in BINAP-Based Asymmetric Catalysis. Ph.D. Thesis, University of Alberta. [URL: https://library-archives.canada.ca/eng/services/services-libraries/theses/Pages/item.aspx?idNumber=31448842]

- Wang, Y., et al. (2022). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society, 144(51), 23351-23364. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c09893]

- Breit, B., & Seiche, W. (2007). Supramolecular PhanePhos-analogous ligands through hydrogen-bonding for asymmetric hydrogenation. Chemical Communications, (23), 2398-2400. [URL: https://www.researchgate.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. A supramolecularly tunable chiral diphosphine ligand: application to Rh and Ir-catalyzed enantioselective hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Asymmetric Reduction of 2,6-Dimethylacetophenone: Synthesis of Enantiopure 1-(2,6-Dimethylphenyl)ethanol

Abstract

The enantioselective synthesis of chiral secondary alcohols remains a cornerstone of modern medicinal and process chemistry, providing critical building blocks for a vast array of pharmacologically active molecules.[1][2][3] Among these, 1-(2,6-dimethylphenyl)ethanol is a valuable intermediate whose stereocenter demands precise control during synthesis. This technical guide provides an in-depth exploration of the asymmetric reduction of the prochiral ketone, 2,6-dimethylacetophenone, a substrate notable for its steric hindrance. We will dissect two premier catalytic methodologies—Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH)—elucidating the mechanistic principles that govern their high efficacy and enantioselectivity. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comparative analysis to guide catalyst selection and process optimization.

Introduction: The Strategic Importance of Chiral Alcohols

Chirality is a fundamental principle in drug design, where the biological activity of a molecule is often dictated by its three-dimensional arrangement.[3] Enantiomers of the same compound can exhibit vastly different pharmacological profiles, with one being therapeutic while the other may be inactive or even toxic. Consequently, the ability to selectively synthesize a single enantiomer is paramount. The asymmetric reduction of prochiral ketones into enantiomerically enriched secondary alcohols is one of the most powerful and widely adopted strategies to achieve this.[1][4][5]

2,6-Dimethylacetophenone presents a classic challenge due to the steric bulk imposed by the two ortho-methyl groups flanking the carbonyl center. This hindrance can impede the approach of a catalyst and reducing agent, making the selection of a highly active and selective catalytic system crucial for success. This guide focuses on robust, well-established ruthenium-based catalytic systems pioneered by Nobel laureate Ryōji Noyori, which have revolutionized the field of asymmetric synthesis.[6]

Core Methodologies: A Tale of Two Hydrogenation Pathways

The conversion of 2,6-dimethylacetophenone to its corresponding chiral alcohol can be efficiently achieved via two primary catalytic routes: Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH). While both aim for the same stereoselective transformation, they differ fundamentally in their hydrogen source and mechanistic operation.

Asymmetric Transfer Hydrogenation (ATH): The Noyori-Ikariya Model

Asymmetric Transfer Hydrogenation is an operationally simple and powerful technique that circumvents the need for high-pressure gaseous hydrogen.[7][8] Instead, it utilizes readily available hydrogen donor molecules, such as 2-propanol or a formic acid/triethylamine azeotrope.[7][9]

Mechanism and Causality: The most effective catalysts for this transformation are the Noyori-Ikariya type, typically featuring a Ru(II) center coordinated to an η⁶-arene and a chiral N-sulfonated 1,2-diamine ligand, such as (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN).[7][10][11] The catalytic cycle operates via a "metal-ligand bifunctional" mechanism.[9][11] This is not a simple inner-sphere coordination of the ketone to the metal. Instead, the reaction proceeds through a concerted, six-membered pericyclic transition state in the outer coordination sphere.[6][9] In this transition state, the hydride (H⁻) is delivered from the ruthenium center to the electrophilic carbonyl carbon, while a proton (H⁺) is simultaneously transferred from the amine ligand to the carbonyl oxygen. This elegant, concerted delivery system is the key to its high efficiency and stereoselectivity.[11] The chirality of the diamine ligand creates a constrained steric environment that dictates which face of the ketone is accessible, thereby determining the absolute stereochemistry of the resulting alcohol.

Workflow for Asymmetric Catalysis

Caption: General experimental workflow for asymmetric reduction.

Asymmetric Hydrogenation (AH): The Ru-BINAP System

Direct Asymmetric Hydrogenation involves the use of molecular hydrogen (H₂), typically under pressure, and is a highly atom-economical method.[6][12] The seminal work in this area involves Ru(II) catalysts bearing chiral diphosphine ligands, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[13][14]

Mechanism and Causality: The mechanism for Ru-BINAP catalyzed hydrogenation of ketones involves the formation of an active ruthenium hydride species.[13] Unlike the outer-sphere ATH mechanism, this process generally involves direct coordination of the ketone's carbonyl oxygen to the ruthenium center. The chiral environment is established by the C₂-symmetric BINAP ligand, whose atropisomeric chirality due to restricted rotation forces the phenyl groups on the phosphorus atoms into a specific conformation.[13][14] This rigid chiral pocket controls the trajectory of the ketone's approach, ensuring that hydride transfer from the metal to the carbonyl carbon occurs preferentially on one of the two enantiotopic faces. The choice of (R)-BINAP or (S)-BINAP ligand directly determines whether the (R) or (S) alcohol is produced.[14]

Mechanism: Asymmetric Transfer Hydrogenation (ATH)

Caption: Simplified outer-sphere mechanism of ATH.

Comparative Analysis and Optimization Strategies

The choice between ATH and AH depends on several factors, including available equipment, scale, and substrate sensitivity.

| Feature | Asymmetric Transfer Hydrogenation (ATH) | Asymmetric Hydrogenation (AH) |

| Hydrogen Source | 2-Propanol or HCOOH/NEt₃[7][15] | Molecular Hydrogen (H₂) |

| Equipment | Standard laboratory glassware[7] | High-pressure reactor (autoclave)[13] |

| Operating Pressure | Atmospheric | Elevated (4 - 100 atm)[14] |

| Catalyst System | Ru(II)-Chiral Diamine (e.g., TsDPEN)[10] | Ru(II)-Chiral Diphosphine (e.g., BINAP)[13] |

| Key Advantage | Operational simplicity, no high-pressure H₂ | High atom economy, clean reaction |

| Potential Drawback | Reversible reaction, generates byproduct (acetone) | Requires specialized pressure equipment |

Key Optimization Parameters:

-

Catalyst Loading: Both methods can achieve high turnover numbers (TON), often with catalyst loadings (S/C ratio) from 100:1 to as high as 100,000:1 in optimized systems.[16]

-

Base (for ATH): A strong base like potassium tert-butoxide (t-BuOK) or KOH is essential for generating the active ruthenium hydride species from the catalyst precursor and 2-propanol.[8][17] The concentration of the base can significantly influence the reaction rate.[17]

-

Solvent: While 2-propanol often serves as both solvent and hydrogen donor in ATH, other solvents can be used for AH, with alcohols like methanol or ethanol being common.[13]

-

Temperature: Reactions are typically run from room temperature to moderate heat (e.g., 30-80 °C). Higher temperatures can increase the reaction rate but may negatively impact enantioselectivity.[13][15]

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory-specific conditions and analytical findings.

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: To synthesize (R)-1-(2,6-dimethylphenyl)ethanol using a Ru-(S,S)-TsDPEN catalyst.

Materials:

-

[RuCl₂(p-cymene)]₂ (Ruthenium precursor)

-

(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

2,6-Dimethylacetophenone (Substrate)

-

Anhydrous 2-Propanol (Hydrogen donor and solvent)

-

Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK) (Base)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation (In-situ): In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol).

-

Add anhydrous 2-propanol (5 mL) and stir the mixture at room temperature for 20-30 minutes to form the catalyst complex.

-

Reaction Initiation: In a separate flask, dissolve 2,6-dimethylacetophenone (1.0 mmol) and KOH (0.2 mmol) in anhydrous 2-propanol (5 mL).

-

Transfer the substrate solution to the catalyst solution via cannula.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 40-50 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction to room temperature. Quench by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Analysis: Confirm the structure via ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Hydrogenation (AH)

Objective: To synthesize (R)-1-(2,6-dimethylphenyl)ethanol using a Ru-(R)-BINAP catalyst.

Materials:

-

RuCl₂[(R)-BINAP] (Pre-catalyst) or prepare in-situ from [RuCl₂(benzene)]₂ and (R)-BINAP[14]

-

2,6-Dimethylacetophenone (Substrate)

-

Anhydrous Methanol or Ethanol (Solvent)

-

Hydrogen gas (H₂)

Procedure:

-

Reactor Setup: In a glovebox, charge a high-pressure autoclave equipped with a stirrer bar with RuCl₂[(R)-BINAP] (0.01 mmol) and 2,6-dimethylacetophenone (1.0 mmol).

-

Add anhydrous methanol (10 mL).

-

Reaction: Seal the autoclave, remove it from the glovebox, and purge it several times with H₂ gas.

-

Pressurize the reactor to the desired pressure (e.g., 10-50 atm) and begin stirring.

-

Heat the reaction to the target temperature (e.g., 50 °C) and monitor the pressure drop to gauge hydrogen uptake.

-

Work-up: After the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification & Analysis: Open the reactor, concentrate the reaction mixture in vacuo, and purify the residue by column chromatography. Analyze the final product by NMR and determine the ee by chiral HPLC/GC.

Mechanism: Asymmetric Hydrogenation (AH)

Caption: Inner-sphere mechanism of Ru-BINAP hydrogenation.

Product Analysis: Ensuring Purity and Stereointegrity

Accurate analysis of the final product is a non-negotiable step in asymmetric synthesis.

-

Structural Verification: Standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are used to confirm that the product is indeed this compound.

-

Enantiomeric Excess (ee) Determination: Quantifying the stereochemical outcome is critical.[18]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method. The chiral alcohol is passed through a column containing a chiral stationary phase (e.g., cellulose or amylose derivatives), which interacts differently with the two enantiomers, leading to their separation and allowing for quantification.[19]

-

Chiral Gas Chromatography (GC): Similar in principle to HPLC, this technique is suitable for volatile alcohols. The sample is passed through a capillary column coated with a chiral selector.[20]

-

NMR Spectroscopy: Using a chiral derivatizing agent or a chiral solvating agent can convert the enantiomers into diastereomers, which often exhibit distinct signals in the ¹H NMR spectrum, allowing for integration and ee calculation.[21]

-

Conclusion and Future Outlook

The asymmetric reduction of 2,6-dimethylacetophenone is a well-solved yet illustrative challenge in modern organic synthesis. Both Asymmetric Transfer Hydrogenation and Asymmetric Hydrogenation, particularly with Noyori-type ruthenium catalysts, provide highly effective and predictable pathways to the desired chiral alcohol, this compound. ATH offers unparalleled operational simplicity, making it ideal for many laboratory settings, while AH provides a cleaner, more atom-economical route for larger-scale synthesis where specialized equipment is available.

The success of these methods lies in the sophisticated design of the chiral ligands, which create a precisely tailored three-dimensional environment to control the stereochemical outcome. The continued development of new ligands and catalysts, including those based on more earth-abundant metals like iron and manganese, promises to further enhance the efficiency, cost-effectiveness, and sustainability of these vital transformations for the pharmaceutical and fine chemical industries.[22][23]

References

-

Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Wiley. Retrieved from [Link]

-

Catalysis Science & Technology. (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

-

NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]

-

González, A. Z., et al. (2010). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. NIH. Retrieved from [Link]

-

Zanotti-Gerosa, A., Hems, W., Groarke, M., & Hancock, F. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. Retrieved from [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

-

ACS Publications. (n.d.). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]

-

ACS Publications. (2015). Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. ACS Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). The results of catalytic transfer hydrogenation reactions of acetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Retrieved from [Link]

-

ACS Publications. (2012). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex.... Journal of the American Chemical Society. Retrieved from [Link]

-

MDPI. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by.... Catalysts. Retrieved from [Link]

-

ACS Publications. (n.d.). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone.... Organic Process Research & Development. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Retrieved from [Link]

-

University of Illinois. (2017). Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. Retrieved from [Link]

-

ACS Publications. (n.d.). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the asymmetric transfer hydrogenation of ketones.... Retrieved from [Link]

-

Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation. Retrieved from [Link]

-

ACS Publications. (2022). Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

ACS Publications. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis.... Accounts of Chemical Research. Retrieved from [Link]

-

RSC Publishing. (2021). A phosphine-free Mn(I)-NNS catalyst for asymmetric transfer hydrogenation of acetophenone: a theoretical prediction. Retrieved from [Link]

-

NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods.... Retrieved from [Link]

-

Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

-

NIH. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH.... Retrieved from [Link]

-

ACS Publications. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy.... Journal of Chemical Education. Retrieved from [Link]

-

NIH. (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020).... Retrieved from [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. uma.es [uma.es]

- 20. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A phosphine-free Mn(i)-NNS catalyst for asymmetric transfer hydrogenation of acetophenone: a theoretical prediction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-(2,6-Dimethylphenyl)ethanol for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,6-Dimethylphenyl)ethanol is a substituted aromatic alcohol characterized by a hydroxyl group on an ethyl substituent attached to a 2,6-dimethylphenyl ring. The steric hindrance imparted by the ortho-methyl groups significantly influences its reactivity and physicochemical properties, making it a molecule of interest in synthetic organic chemistry. This guide provides a comprehensive overview of its core properties, synthesis, analytical characterization, and safety protocols, tailored for professionals in research and development. Its structural motifs are relevant in the broader context of medicinal chemistry and materials science, where precise molecular architecture is paramount.[1]

Physicochemical and Structural Properties

This compound, also known as 2,6-dimethyl-α-methylbenzyl alcohol, possesses a unique set of properties stemming from its sterically hindered aromatic structure. Understanding these foundational characteristics is crucial for its application in experimental design.

Structural and Molecular Data

The core structure consists of an ethanol backbone substituted with a 2,6-dimethylphenyl group at the C1 position. This arrangement creates a chiral center at the carbon atom bearing the hydroxyl group.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₄O

-

Canonical SMILES: CC1=C(C(=CC=C1)C)C(C)O

Key Physicochemical Data